Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (ENPB) is an organic compound that has been used in a variety of scientific research applications. It is a compound of interest due to its unique chemical structure, which allows it to interact with other molecules in interesting ways. ENPB has been used in the synthesis of a variety of compounds, as well as in biochemical and physiological studies.
Scientific Research Applications
Synthesis of Electron-Deficient Dienes
Ethyl 4-aryl-2,4-dioxobutanoates, including Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, have been used in stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives. These derivatives undergo ring-opening reactions to produce highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
Creation of Pyrazine and Biphenyl Derivatives
Reactions of ethyl 4-aryl-2,4-dioxobutanoates with diaminomaleonitrile and malononitrile lead to the formation of pyrazine and biphenyl derivatives, demonstrating the compound's versatility in synthesizing various heterocyclic structures (Moloudi et al., 2018).
Development of Azo Polymers
The compound has been used in the synthesis of azo polymers, which show significant photoinduced birefringence. This suggests its application in reversible optical storage technologies (Meng et al., 1996).
Antioxidant Properties Research
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate derivatives have been investigated for their antioxidant properties, indicating potential applications in pharmaceutical and health-related research (Stanchev et al., 2009).
Insecticide Metabolism Studies
The compound has also been studied in the context of insecticide metabolism, particularly in understanding the reduction of nitro groups in various species, which is crucial for developing safer and more effective pest control methods (Hitchcock & Murphy, 1967).
Synthesis of Hydroxamic Acids and Ureas
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate mediated Lossen rearrangement has been demonstrated for synthesizing hydroxamic acids and ureas, important in medicinal chemistry (Thalluri et al., 2014).
properties
IUPAC Name |
ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-3-5-9(6-4-8)13(17)18/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCJSIZCCDVCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.